molecular formula C16H15IN6O4S B446518 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B446518
M. Wt: 514.3g/mol
InChI Key: USRZVCGFRYFURB-UHFFFAOYSA-N
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Description

4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and a methoxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction involving the corresponding sulfonyl chloride and an amine.

    Coupling with Methoxypyrimidinyl Moiety: The final step involves coupling the methoxypyrimidinyl moiety with the pyrazole-sulfamoyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The iodine atom at the 4-position of the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving sulfamoyl and pyrazole derivatives.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom at the 4-position of the pyrazole ring and the combination of the sulfamoyl and methoxypyrimidinyl groups make 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide unique. These structural features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H15IN6O4S

Molecular Weight

514.3g/mol

IUPAC Name

4-iodo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H15IN6O4S/c1-23-8-12(17)15(21-23)16(24)20-10-3-5-11(6-4-10)28(25,26)22-13-7-14(27-2)19-9-18-13/h3-9H,1-2H3,(H,20,24)(H,18,19,22)

InChI Key

USRZVCGFRYFURB-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)I

Origin of Product

United States

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